molecular formula C7H6ClIN2O2 B13123768 Ethyl6-chloro-3-iodopyrazine-2-carboxylate

Ethyl6-chloro-3-iodopyrazine-2-carboxylate

Cat. No.: B13123768
M. Wt: 312.49 g/mol
InChI Key: HGFGNXHDQDDMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-3-iodopyrazine-2-carboxylate is a heterocyclic organic compound that contains both chlorine and iodine atoms It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3-iodopyrazine-2-carboxylate typically involves the halogenation of pyrazine derivatives. One common method includes the iodination of 6-chloropyrazine-2-carboxylate using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for ethyl 6-chloro-3-iodopyrazine-2-carboxylate may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.

    Electrophilic Substitution: Reagents like bromine or fluorine can be introduced under controlled conditions to form new halogenated derivatives.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 6-chloro-3-iodopyrazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-iodopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-chloropyrazine-2-carboxylate: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.

    Ethyl 3-iodopyrazine-2-carboxylate: Lacks the chlorine atom, which can affect its overall properties and applications.

    6-Chloro-3-iodopyrazine: Lacks the ester functional group, which can influence its solubility and reactivity.

Uniqueness

Ethyl 6-chloro-3-iodopyrazine-2-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C7H6ClIN2O2

Molecular Weight

312.49 g/mol

IUPAC Name

ethyl 6-chloro-3-iodopyrazine-2-carboxylate

InChI

InChI=1S/C7H6ClIN2O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3

InChI Key

HGFGNXHDQDDMQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.